Chromatographic Co-Elution: Dimethylamine-13C2 Eliminates RP-LC Isotope Effect Observed with Deuterated Analogs
In head-to-head comparative studies of stable-isotope dimethylation labeling for LC-ESI MS, dimethylamine-13C2-labeled amines exhibit zero chromatographic isotope effect on reversed-phase liquid chromatography (RPLC), whereas deuterium-labeled (D-labeled) amines show significant differential elution. This directly impacts quantification accuracy when deuterated internal standards are used [1].
| Evidence Dimension | Chromatographic isotope effect (RPLC separation) |
|---|---|
| Target Compound Data | No isotope effect observed; co-elution with unlabeled analyte |
| Comparator Or Baseline | Deuterium-labeled dimethylamine analogs |
| Quantified Difference | Qualitative observation: Deuterium labeling causes measurable shift in retention time; ¹³C₂ labeling causes no shift |
| Conditions | Reversed-phase LC (RPLC) separation of amine-containing metabolites following reductive dimethylation labeling |
Why This Matters
Co-elution is essential for accurate matrix effect correction; a deuterium-induced retention time shift means the internal standard experiences different ionization suppression than the analyte, invalidating quantitative LC-MS/MS assays.
- [1] Guo, K., Li, L. (2007). Stable-Isotope Dimethylation Labeling Combined with LC−ESI MS for Quantification of Amine-Containing Metabolites in Biological Samples. Analytical Chemistry, 79(22), 8631–8638. View Source
